Cas no 2764834-54-8 (4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone)
![4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone structure](https://ja.kuujia.com/scimg/cas/2764834-54-8x500.png)
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 化学的及び物理的性質
名前と識別子
-
- F76428
- 2764834-54-8
- 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone
- 2,9-dibromo-6,13-bis(decyl)-6,13-diazatetracyclo[6.6.2.0?,(1)?.0(1)(1),(1)?]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone
-
- インチ: 1S/C34H44Br2N2O4/c1-3-5-7-9-11-13-15-17-19-37-31(39)23-21-26(36)30-28-24(22-25(35)29(27(23)28)33(37)41)32(40)38(34(30)42)20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3
- InChIKey: QZEXIVRRZCSYLZ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2C3C4C(=CC=2Br)C(=O)N(CCCCCCCCCC)C(C=4C(Br)=CC=3C(=O)N1CCCCCCCCCC)=O
計算された属性
- せいみつぶんしりょう: 704.16473g/mol
- どういたいしつりょう: 702.16678g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 42
- 回転可能化学結合数: 18
- 複雑さ: 871
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 11.5
- トポロジー分子極性表面積: 74.8Ų
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024HPE-100mg |
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
2764834-54-8 | 98% | 100mg |
$61.00 | 2023-12-17 | |
Ambeed | A1163966-250mg |
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
2764834-54-8 | 98% | 250mg |
$123.0 | 2025-03-18 | |
1PlusChem | 1P024HPE-1g |
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
2764834-54-8 | 98% | 1g |
$275.00 | 2023-12-17 | |
Ambeed | A1163966-100mg |
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
2764834-54-8 | 98% | 100mg |
$74.0 | 2025-03-18 | |
1PlusChem | 1P024HPE-250mg |
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
2764834-54-8 | 98% | 250mg |
$102.00 | 2023-12-17 | |
Ambeed | A1163966-1g |
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone |
2764834-54-8 | 98% | 1g |
$333.0 | 2025-03-18 |
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraoneに関する追加情報
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 2764834-54-8): A Comprehensive Overview
4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 2764834-54-8) is a highly specialized organic compound that has garnered significant attention in the field of advanced materials and optoelectronics. This compound belongs to the class of benzo[lmn][3,8]phenanthroline derivatives, which are known for their unique electronic and photophysical properties. The presence of bromine atoms and decyl chains in its structure makes it particularly interesting for applications in organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.
The molecular structure of 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone features a rigid, planar core with extended conjugation, which is crucial for its electronic properties. The bromine substituents at the 4 and 9 positions enhance the compound's ability to participate in charge-transfer interactions, while the decyl chains improve its solubility in organic solvents, facilitating its processing into thin films. Researchers are particularly interested in this compound due to its potential to address some of the key challenges in next-generation optoelectronic devices, such as improving efficiency and stability.
One of the most exciting applications of 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is in the development of organic photovoltaics (OPVs). With the growing demand for renewable energy sources, OPVs have emerged as a promising alternative to traditional silicon-based solar cells. The compound's ability to absorb a broad range of sunlight and its favorable energy levels make it an excellent candidate for use as an electron acceptor in OPVs. Recent studies have shown that incorporating this compound into OPV devices can lead to significant improvements in power conversion efficiency.
Another area where 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone shows great promise is in the field of organic light-emitting diodes (OLEDs). OLEDs are widely used in displays for smartphones, televisions, and other electronic devices. The compound's rigid, planar structure and efficient luminescence properties make it an ideal material for use in OLED emitters. Researchers are exploring ways to optimize its performance by modifying its side chains or incorporating it into host-guest systems to achieve higher brightness and longer device lifetimes.
The synthesis of 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone typically involves multi-step organic reactions, including bromination and alkylation processes. The compound's purity and structural integrity are critical for its performance in optoelectronic applications, and advanced analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are often employed to characterize it. The growing interest in this compound has led to increased demand for high-purity samples, driving innovation in its synthetic methodologies.
In addition to its optoelectronic applications, 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is also being investigated for its potential in sensors and bioimaging. Its strong fluorescence and ability to interact with specific analytes make it a promising candidate for chemical and biological sensing applications. Researchers are exploring its use in detecting environmental pollutants, biomarkers, and other analytes of interest. The compound's versatility highlights its potential to impact multiple fields beyond optoelectronics.
The market for advanced organic materials like 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone is expected to grow significantly in the coming years, driven by the increasing demand for high-performance optoelectronic devices. Companies and research institutions are investing heavily in the development of new materials and processes to meet this demand. As the field evolves, this compound is likely to play a pivotal role in shaping the future of organic electronics and renewable energy technologies.
In conclusion, 4,9-Dibromo-2,7-didecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone (CAS No. 2764834-54-8) is a cutting-edge compound with immense potential in various high-tech applications. Its unique combination of electronic, photophysical, and processing properties makes it a valuable material for researchers and industries alike. As advancements in synthetic chemistry and device engineering continue, this compound is poised to make significant contributions to the fields of optoelectronics, energy harvesting, and beyond.
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